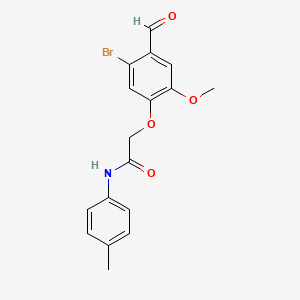
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
説明
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. BFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 416.4 g/mol. In
作用機序
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide is complex and varies depending on the specific application. In anticancer research, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization and activation of various signaling proteins that promote cell growth and survival. By inhibiting Hsp90, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide induces apoptosis (programmed cell death) in cancer cells. In biochemistry, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to disrupt the function of the Golgi apparatus, a cellular organelle that is involved in the processing and sorting of proteins and lipids. This disruption leads to the accumulation of proteins and lipids in the endoplasmic reticulum, which can affect cellular function and signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide are also dependent on the specific application. In anticancer research, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. In biochemistry, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been used to study the intracellular trafficking of proteins and lipids, which can provide insights into cellular function and signaling. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been shown to modulate the activity of certain enzymes and receptors, which can affect cellular function and signaling.
実験室実験の利点と制限
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it compatible with a wide range of experimental conditions. However, there are also limitations to the use of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide in lab experiments. It can be toxic to cells at high concentrations, which can affect experimental outcomes. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide. In medicinal chemistry, further studies are needed to optimize the structure of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide for anticancer and anti-inflammatory activity. In biochemistry, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide can be used to study the intracellular trafficking of proteins and lipids in more detail, which can provide insights into cellular function and signaling. In material science, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide can be used as a building block for the synthesis of new functional materials with unique properties. Overall, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its applications.
科学的研究の応用
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated as a potential drug candidate for the treatment of inflammation, rheumatoid arthritis, and other autoimmune diseases. In biochemistry, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been used as a tool to study the intracellular trafficking of proteins and lipids. It has also been shown to modulate the activity of certain enzymes and receptors. In material science, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and molecularly imprinted polymers.
特性
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-17(21)10-23-16-8-14(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBGTXBMMHNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168689 | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
CAS RN |
832674-06-3 | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



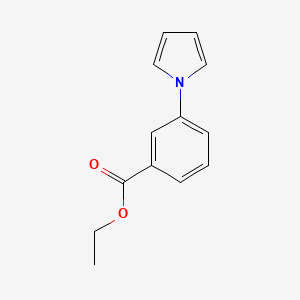
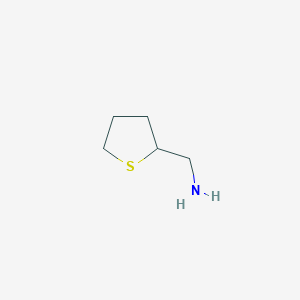
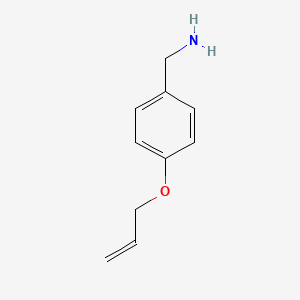
![Carbamic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3286626.png)
![2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3286633.png)

![3-Hydroxypyrazino[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B3286646.png)
![Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-](/img/structure/B3286653.png)

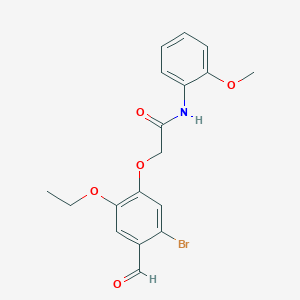
![5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B3286678.png)
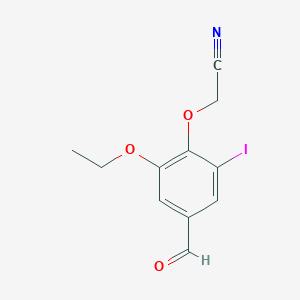
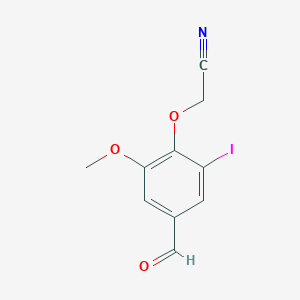
![2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3286708.png)